molecular formula C17H16Cl4N2 B8676898 1-(3-Chlorophenyl)-3-(p-tolyl)-2-(trichloromethyl)imidazolidine CAS No. 61545-11-7

1-(3-Chlorophenyl)-3-(p-tolyl)-2-(trichloromethyl)imidazolidine

Cat. No.: B8676898
CAS No.: 61545-11-7
M. Wt: 390.1 g/mol
InChI Key: ZVRGYKBZOCNENP-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(p-tolyl)-2-(trichloromethyl)imidazolidine is a synthetic organic compound that belongs to the class of imidazolidines This compound is characterized by the presence of a chlorophenyl group, a methylphenyl group, and a trichloromethyl group attached to the imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(p-tolyl)-2-(trichloromethyl)imidazolidine typically involves the reaction of appropriate substituted anilines with trichloromethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(p-tolyl)-2-(trichloromethyl)imidazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding imidazolidine oxides.

    Reduction: Formation of reduced imidazolidine derivatives.

    Substitution: Formation of substituted imidazolidine compounds with various functional groups.

Scientific Research Applications

1-(3-Chlorophenyl)-3-(p-tolyl)-2-(trichloromethyl)imidazolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(p-tolyl)-2-(trichloromethyl)imidazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)-3-(4-methylphenyl)-2-(dichloromethyl)imidazolidine
  • 1-(3-Chlorophenyl)-3-(4-methylphenyl)-2-(bromomethyl)imidazolidine
  • 1-(3-Chlorophenyl)-3-(4-methylphenyl)-2-(fluoromethyl)imidazolidine

Uniqueness

1-(3-Chlorophenyl)-3-(p-tolyl)-2-(trichloromethyl)imidazolidine is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and potential biological activity. This compound’s specific combination of substituents makes it a valuable target for research and development in various scientific fields.

Properties

CAS No.

61545-11-7

Molecular Formula

C17H16Cl4N2

Molecular Weight

390.1 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine

InChI

InChI=1S/C17H16Cl4N2/c1-12-5-7-14(8-6-12)22-9-10-23(16(22)17(19,20)21)15-4-2-3-13(18)11-15/h2-8,11,16H,9-10H2,1H3

InChI Key

ZVRGYKBZOCNENP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(C2C(Cl)(Cl)Cl)C3=CC(=CC=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture consisting of 12.2 gm of N-(3-chlorophenyl)-N'-(4-methyl-phenyl)-ethylenediamine, 9 gm of chloral, 100 ml of toluene and 1.2 gm of p-toluenesulfonic acid was heated at its boiling point for 45 minutes in a vessel equipped with a water trap. Thereafter, the reaction mixture was filtered while still hot, and the filtrate was evaporated in vacuo. The oily residue was allowed to cool and was then triturated with a little glacial acetic acid, whereupon crystallization occurred. The crystals were collected by suction filtration, washed with cold methanol, and recrystallized from ethanol, yielding 6.5 gm of the compound of the formula ##STR14## which had a melting point of 34°-36° C.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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